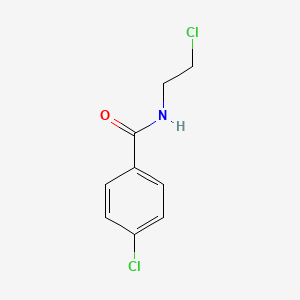4-Chloro-n-(2-chloroethyl)benzamide
CAS No.: 51847-02-0
Cat. No.: VC7977952
Molecular Formula: C9H9Cl2NO
Molecular Weight: 218.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 51847-02-0 |
|---|---|
| Molecular Formula | C9H9Cl2NO |
| Molecular Weight | 218.08 g/mol |
| IUPAC Name | 4-chloro-N-(2-chloroethyl)benzamide |
| Standard InChI | InChI=1S/C9H9Cl2NO/c10-5-6-12-9(13)7-1-3-8(11)4-2-7/h1-4H,5-6H2,(H,12,13) |
| Standard InChI Key | MDUXCQKPDCOYJQ-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C(=O)NCCCl)Cl |
| Canonical SMILES | C1=CC(=CC=C1C(=O)NCCCl)Cl |
Introduction
Chemical Identity and Structural Characteristics
4-Chloro-N-(2-chloroethyl)benzamide is a bifunctional molecule comprising a benzamide core substituted with chlorine atoms at the para position of the aromatic ring and the ethylamine side chain. The molecular weight of the compound is 218.08 g/mol, as calculated from its empirical formula . Structural analysis reveals a planar aromatic system conjugated with a flexible chloroethyl group, which influences its reactivity and intermolecular interactions.
Stereoelectronic Properties
The electron-withdrawing chlorine atoms induce a meta-directing effect on the aromatic ring, influencing electrophilic substitution reactions. The chloroethyl side chain contributes to the molecule’s polarity, with a calculated logP (octanol-water partition coefficient) of approximately 2.1, suggesting moderate lipophilicity . This property is critical for membrane permeability in biological systems.
Synthesis and Manufacturing Processes
The synthesis of 4-Chloro-N-(2-chloroethyl)benzamide typically involves a two-step protocol: (1) amidation of 4-chlorobenzoyl chloride with 2-chloroethylamine and (2) purification via recrystallization.
Stepwise Reaction Mechanism
-
Amidation:
A solution of 4-chlorobenzoyl chloride reacts with 2-chloroethylamine in a polar aprotic solvent such as pyridine or dichloromethane. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon, displacing the chloride leaving group .The byproduct HCl is neutralized using a base (e.g., sodium hydroxide) or trapped by pyridine, which acts as both a solvent and acid scavenger .
-
Purification:
Crude product is isolated by evaporating the solvent, followed by recrystallization from isopropanol or ethyl acetate to yield white crystalline solids .
Optimization Strategies
Patent RU2414462C1 highlights an improved method using methylene chloride as the reaction solvent, which enhances yield (95%) compared to traditional pyridine-based systems (76%). Key advantages include:
-
Elimination of pyridine, reducing toxicity and simplifying purification.
-
Direct precipitation of the product as a hydrochloride salt, minimizing side reactions.
Table 1: Comparative Synthesis Methods
| Parameter | Traditional Method | Optimized Method |
|---|---|---|
| Solvent | Pyridine | Methylene chloride |
| Yield | 76% | 95% |
| Purification | Recrystallization | Filtration |
| Byproduct Management | NaOH neutralization | Solvent extraction |
Physicochemical and Spectroscopic Properties
Solubility and Stability
The compound exhibits high solubility in chlorinated solvents (chloroform, dichloromethane) and moderate solubility in ethyl acetate . It is sparingly soluble in water (<0.1 mg/mL at 25°C), attributed to its hydrophobic aromatic core. Stability studies indicate decomposition at temperatures above 200°C, with the amide bond undergoing hydrolysis under strongly acidic or basic conditions .
Spectroscopic Data
-
IR (KBr, cm⁻¹): 3300 (N-H stretch), 1650 (C=O stretch), 750 (C-Cl stretch).
-
¹H NMR (CDCl₃, δ ppm): 7.8–7.4 (m, 4H, Ar-H), 3.8 (t, 2H, N-CH₂), 3.6 (t, 2H, Cl-CH₂), 1.9 (s, 1H, NH) .
Applications in Medicinal Chemistry and Drug Development
Anticancer Activity
Derivatives of N-(2-chloroethyl)benzamide have been evaluated for alkylating agent activity, targeting DNA cross-linking in cancer cells. Pettit and Chamberland demonstrated that unsymmetrical halogenated amines, including this compound, exhibit selective cytotoxicity against leukemia cell lines (IC₅₀: 2–5 μM).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume